Targapremir-210

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

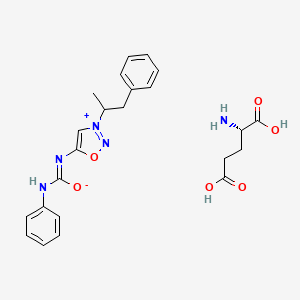

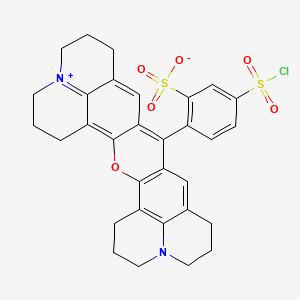

Targapremir-210, also known as TGP-210, is a potent and selective inhibitor of miR-210 (miRNA-210, microRNA-210). It inhibits pre-miR-210 processing with high binding affinity (Kd 200 nM) .

Synthesis Analysis

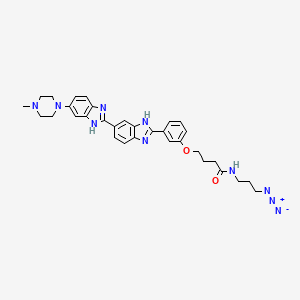

Targapremir-210 is a click chemistry reagent. It contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .Molecular Structure Analysis

The molecular structure of Targapremir-210 is C32H36N10O2 .Chemical Reactions Analysis

Targapremir-210 can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .Physical And Chemical Properties Analysis

The molecular weight of Targapremir-210 is 592.69. It is soluble to 100 mM in DMSO and to 100 mM in ethanol .Aplicaciones Científicas De Investigación

1. Role in Cancer Research and Therapy

Targapremir-210, a small molecule, has been identified as a significant player in cancer research, particularly for its role in reprogramming hypoxic circuits in cancer cells. It targets the microRNA-210 (miR-210) hairpin precursor, inhibiting the production of mature miRNA. This process derepresses glycerol-3-phosphate dehydrogenase 1-like enzyme (GPD1L), reduces HIF-1α, and triggers apoptosis in triple-negative breast cancer cells under hypoxic conditions. Furthermore, Targapremir-210 has demonstrated efficacy in inhibiting tumorigenesis in mouse xenograft models of hypoxic triple-negative breast cancer, showcasing its potential as a therapeutic agent in oncology (Costales et al., 2017).

2. Enhanced Selectivity through RNA-targeted Degradation

Research also explores the enhancement of Targapremir-210's selectivity via RNA-targeted degradation. By appending a nuclease recruitment module to Targapremir-210, it has been shown to recruit ribonuclease L onto the pre-miR-210, inducing its degradation. This modification resulted in a compound with increased selectivity, demonstrating nanomolar binding to the pre-miR-210 without DNA binding. The chimera showed broad selectivity in affecting RNA function in cells and induced apoptosis in breast cancer cells (Costales et al., 2019).

Propiedades

IUPAC Name |

N-(3-azidopropyl)-4-[3-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]phenoxy]butanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H36N10O2/c1-41-14-16-42(17-15-41)24-9-11-27-29(21-24)39-32(37-27)23-8-10-26-28(20-23)38-31(36-26)22-5-2-6-25(19-22)44-18-3-7-30(43)34-12-4-13-35-40-33/h2,5-6,8-11,19-21H,3-4,7,12-18H2,1H3,(H,34,43)(H,36,38)(H,37,39) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAYVJEWMAWLKAP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=CC5=C(C=C4)N=C(N5)C6=CC(=CC=C6)OCCCC(=O)NCCCN=[N+]=[N-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H36N10O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

592.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Targapremir-210 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Sodium 2,5-dioxo-1-((6-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanoyl)oxy)pyrrolidine-3-sulfonate](/img/structure/B611075.png)

![4-(amino(phenyl)methyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B611085.png)

![N-[3-[[5-cyano-4-(1H-indol-3-yl)pyrimidin-2-yl]amino]cyclohexyl]-5-[4-(dimethylamino)but-2-enoylamino]pyridine-2-carboxamide](/img/structure/B611093.png)